Cas no 104799-05-5 (Ethyl 2-chloro-5-isothiocyanatobenzoate)

Ethyl 2-chloro-5-isothiocyanatobenzoate Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-3-ethoxycarbonylphenylisothiocyanate
- FS-6503
- DTXSID40653438
- AKOS037653015
- 104799-05-5
- Ethyl 2-chloro-5-isothiocyanatobenzoate
-
- MDL: MFCD09800730
- Inchi: InChI=1S/C10H8ClNO2S/c1-2-14-10(13)8-5-7(12-6-15)3-4-9(8)11/h3-5H,2H2,1H3
- InChI Key: PYFNFPMNERQSOK-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=C(C=CC(=C1)N=C=S)Cl
Computed Properties
- Exact Mass: 240.9964274Da
- Monoisotopic Mass: 240.9964274Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.8Ų
- XLogP3: 4.2
Ethyl 2-chloro-5-isothiocyanatobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1259959-1g |
4-Chloro-3-ethoxycarbonylphenylisothiocyanate |
104799-05-5 | 98% | 1g |
$395 | 2024-06-05 | |
eNovation Chemicals LLC | Y1259959-250mg |
4-Chloro-3-ethoxycarbonylphenylisothiocyanate |
104799-05-5 | 98% | 250mg |
$220 | 2024-06-05 | |
eNovation Chemicals LLC | Y1259959-5g |
4-Chloro-3-ethoxycarbonylphenylisothiocyanate |
104799-05-5 | 98% | 5g |
$1430 | 2025-02-28 | |
Fluorochem | 034847-1g |
4-Chloro-3-ethoxycarbonylphenylisothiocyanate |
104799-05-5 | 98% | 1g |
£264.00 | 2022-03-01 | |
A2B Chem LLC | AX92493-1g |
4-Chloro-3-ethoxycarbonylphenylisothiocyanate |
104799-05-5 | 98% | 1g |
$195.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1259959-5g |
4-Chloro-3-ethoxycarbonylphenylisothiocyanate |
104799-05-5 | 98% | 5g |
$1430 | 2025-02-25 | |
eNovation Chemicals LLC | Y1259959-1g |
4-Chloro-3-ethoxycarbonylphenylisothiocyanate |
104799-05-5 | 98% | 1g |
$415 | 2025-02-28 | |
eNovation Chemicals LLC | Y1259959-5g |
4-Chloro-3-ethoxycarbonylphenylisothiocyanate |
104799-05-5 | 98% | 5g |
$1350 | 2024-06-05 | |
A2B Chem LLC | AX92493-5g |
4-Chloro-3-ethoxycarbonylphenylisothiocyanate |
104799-05-5 | 98% | 5g |
$795.00 | 2024-04-20 | |
A2B Chem LLC | AX92493-250mg |
4-Chloro-3-ethoxycarbonylphenylisothiocyanate |
104799-05-5 | 98% | 250mg |
$80.00 | 2024-04-20 |
Ethyl 2-chloro-5-isothiocyanatobenzoate Related Literature
-
1. Book reviews
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
Additional information on Ethyl 2-chloro-5-isothiocyanatobenzoate
Ethyl 2-chloro-5-isothiocyanatobenzoate (CAS No. 104799-05-5): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry
Ethyl 2-chloro-5-isothiocyanatobenzoate (CAS No. 104799-05-5) is a highly reactive and versatile intermediate that has garnered significant attention in the fields of chemical biology and medicinal chemistry. Its unique structural features, comprising a benzoate backbone substituted with both a chloro group and an isothiocyanate moiety, make it a valuable building block for the synthesis of complex molecules. This compound has found applications in the development of novel pharmaceuticals, agrochemicals, and materials science, underscoring its importance in contemporary research.
The reactivity of Ethyl 2-chloro-5-isothiocyanatobenzoate is primarily attributed to the presence of the isothiocyanate functional group, which is known for its ability to participate in a wide range of chemical transformations. Isothiocyanates are particularly useful in forming covalent bonds with nucleophiles such as amines, thiols, and alcohols, enabling the construction of diverse molecular architectures. This property has made it a popular choice for the synthesis of peptidomimetics, inhibitors, and other bioactive compounds.
In recent years, there has been growing interest in leveraging the reactivity of Ethyl 2-chloro-5-isothiocyanatobenzoate for the development of new therapeutic agents. For instance, researchers have utilized this compound to synthesize novel inhibitors targeting various biological pathways. One notable area of research involves the development of kinase inhibitors, where the isothiocyanate group serves as a key moiety for covalent bond formation with cysteine residues in target proteins. Such inhibitors have shown promise in preclinical studies for their ability to selectively inhibit disease-causing kinases.
Another emerging application of Ethyl 2-chloro-5-isothiocyanatobenzoate lies in the field of materials science. The compound's ability to undergo polymerization reactions has been exploited to create novel polymers with unique properties. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for use in high-performance materials. Additionally, the incorporation of functional groups into these polymers allows for tailored properties such as biodegradability and biocompatibility, opening up possibilities for applications in biomedicine.
The synthesis of Ethyl 2-chloro-5-isothiocyanatobenzoate typically involves multi-step organic reactions starting from readily available precursors. The chlorination step is crucial for introducing the chloro group at the desired position on the benzoate ring. Subsequent reaction with phosphorus pentasulfide or thiophosgene yields the isothiocyanate functionality. This synthetic route has been optimized to ensure high yields and purity, making it suitable for industrial-scale production.
In academic research, Ethyl 2-chloro-5-isothiocyanatobenzoate has been used as a key intermediate in the development of new synthetic methodologies. For example, researchers have demonstrated its utility in cross-coupling reactions that enable the construction of complex heterocyclic compounds. These methodologies have broadened the toolkit available to synthetic chemists, allowing for more efficient and innovative approaches to molecular synthesis.
The pharmaceutical industry has also recognized the potential of Ethyl 2-chloro-5-isothiocyanatobenzoate as a lead compound for drug discovery. Its structural features provide a scaffold that can be modified to enhance pharmacological activity and reduce toxicity. By incorporating various substituents into the benzoate ring or modifying the isothiocyanate group, researchers can fine-tune the properties of derived compounds to meet specific therapeutic requirements.
In conclusion, Ethyl 2-chloro-5-isothiocyanatobenzoate (CAS No. 104799-05-5) is a multifaceted intermediate with significant applications across multiple disciplines. Its unique reactivity and structural features make it an invaluable tool for synthetic chemists working on pharmaceuticals, materials science, and other advanced technologies. As research continues to uncover new uses for this compound, its importance in modern chemical biology and medicinal chemistry is likely to grow even further.
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